3-Pentyloxirane-2-carboxylic acid
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
173935-82-5 |
|---|---|
Molecular Formula |
C8H14O3 |
Molecular Weight |
158.19 g/mol |
IUPAC Name |
3-pentyloxirane-2-carboxylic acid |
InChI |
InChI=1S/C8H14O3/c1-2-3-4-5-6-7(11-6)8(9)10/h6-7H,2-5H2,1H3,(H,9,10) |
InChI Key |
VCWSTSRUGKXXQI-UHFFFAOYSA-N |
SMILES |
CCCCCC1C(O1)C(=O)O |
Canonical SMILES |
CCCCCC1C(O1)C(=O)O |
Synonyms |
Oxiranecarboxylic acid, 3-pentyl- (9CI) |
Origin of Product |
United States |
The Chemical Compound “3 Pentyloxirane 2 Carboxylic Acid”
Chemical Structure and Nomenclature
The compound this compound features a three-membered oxirane ring. A pentyl group (a five-carbon alkyl chain) is attached to one carbon of the ring (C3), and a carboxylic acid group is attached to the other (C2). The IUPAC name for this structure is This compound . The presence of two substituents on the oxirane ring means the compound can exist as stereoisomers (cis and trans, and their respective enantiomers).
Physicochemical Properties
Predicted Physicochemical Properties of this compound
| Property | Predicted Value/Information |
|---|---|
| Molecular Formula | C₈H₁₄O₃ |
| Molecular Weight | 158.19 g/mol |
| Appearance | Likely a colorless liquid or low-melting solid. libretexts.org |
| Boiling Point | Higher than corresponding alkanes due to hydrogen bonding. libretexts.org |
| Solubility | Sparingly soluble in water, soluble in organic solvents like ethanol (B145695) and ether. libretexts.org |
| Acidity (pKa) | Expected to be in the typical range for carboxylic acids (~4-5). |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 3 |
| Rotatable Bond Count | 5 |
Note: These values are estimations based on the structure and data for similar compounds and have not been experimentally verified for this compound.
Synthesis and Purification
The synthesis of this compound would likely follow established methods for preparing oxirane-2-carboxylic acids. The most direct route is the epoxidation of an α,β-unsaturated carboxylic acid precursor.
Potential Synthesis Methods for this compound
| Method | Description | Precursor |
|---|---|---|
| Prilezhaev Reaction | Epoxidation of an alkene using a peroxy acid (e.g., m-CPBA). This is a common and direct method for forming epoxides. | 2-Octenoic acid |
| Halohydrin Formation and Cyclization | Reaction of the alkene with a halogen (e.g., Br₂) and water, followed by treatment with a base to form the epoxide ring. | 2-Octenoic acid |
| Darzens Condensation | A reaction between a ketone or aldehyde and an α-haloester in the presence of a base to form a glycidic ester, which can then be hydrolyzed to the carboxylic acid. | Hexanal and an α-haloacetate |
Purification would typically involve standard laboratory techniques such as extraction, chromatography (e.g., column chromatography on silica (B1680970) gel), and crystallization.
Chemical Reactivity and Potential Transformations
The reactivity of this compound is dictated by its two functional groups: the oxirane ring and the carboxylic acid.
Oxirane Ring Opening : The strained epoxide ring is susceptible to ring-opening by various nucleophiles. This reaction can be catalyzed by either acid or base. Acid-catalyzed opening typically results in the nucleophile attacking the more substituted carbon, while base-catalyzed opening favors attack at the less sterically hindered carbon. This reactivity makes it a useful intermediate for synthesizing diols and other substituted hydroxy acids. researchgate.net
Carboxylic Acid Reactions : The carboxylic acid group can undergo typical reactions such as esterification (reaction with an alcohol), conversion to an acid chloride (using thionyl chloride), and reduction to an alcohol (using a strong reducing agent like LiAlH₄). msu.edu
Decarboxylation : Under certain conditions, particularly if there is a carbonyl group at the β-position relative to the carboxyl group, decarboxylation (loss of CO₂) can occur upon heating. nih.gov
These reactive handles make this compound a potentially versatile building block in organic synthesis for creating more complex molecules.
Synthetic Methodologies and Chemical Synthesis Strategies
Approaches to the Total Synthesis of 3-Pentyloxirane-2-carboxylic Acid
The creation of this compound is primarily achieved through a sequence of reactions that first establish the oxirane ring and then yield the free carboxylic acid. Key strategies involve the epoxidation of α,β-unsaturated acid precursors and the careful hydrolysis of ester intermediates.
Epoxidation Reactions of α-Methylenecarboxylic Acid Precursors
A common pathway to oxirane-carboxylic acids involves the epoxidation of α,β-unsaturated precursors. This method directly introduces the three-membered ether ring.
Peroxyacids, such as meta-chloroperbenzoic acid (m-CPBA), are widely used reagents for the epoxidation of alkenes. wikipedia.orgchemicalbook.comrsc.org The reaction proceeds via the Prilezhaev reaction, a concerted mechanism where the peracid delivers an oxygen atom to the double bond. wikipedia.org This method is often preferred due to the relative ease of handling m-CPBA and its effectiveness in converting alkenes to epoxides. wikipedia.orgorganic-chemistry.org The synthesis of this compound can be envisioned through the epoxidation of a suitable α,β-unsaturated carboxylic acid precursor using m-CPBA. The reaction is typically conducted at controlled low temperatures to minimize side reactions.
The general mechanism for peracid epoxidation involves the transfer of an oxygen atom from the peracid to the alkene, forming the epoxide and a carboxylic acid byproduct. wikipedia.org
Table 1: Key Features of Peracid-Mediated Epoxidation
| Feature | Description |
| Reagent | m-Chloroperbenzoic Acid (m-CPBA) |
| Reaction Type | Prilezhaev Reaction |
| Mechanism | Concerted, stereospecific |
| Advantages | Commercially available, relatively easy to handle |
| Byproduct | m-Chlorobenzoic acid |
An alternative epoxidation method utilizes a system of hydrogen peroxide in the presence of an anhydride (B1165640), such as maleic anhydride. rsc.org This system generates a peroxy acid in situ, which then acts as the epoxidizing agent. rsc.orgsrce.hr This approach can be advantageous as it avoids the need to handle potentially unstable pre-formed peroxyacids. The reaction of maleic anhydride with hydrogen peroxide forms the corresponding peroxyacid, which then epoxidizes the alkene substrate. rsc.org This method has been explored for the N-oxidation of various substrates and demonstrates the potential for broader applications in epoxidation reactions. rsc.org
Epoxide Formation via Grignard Reagent Intermediates
Grignard reagents offer a versatile route to various functional groups, including carboxylic acids. libretexts.orglibretexts.org The carboxylation of a Grignard reagent, formed from an appropriate organohalide, with carbon dioxide is a well-established method for preparing carboxylic acids. libretexts.orglibretexts.orgmasterorganicchemistry.com In the context of this compound, a synthetic strategy could involve the formation of a Grignard reagent from a precursor already containing the oxirane ring. This organometallic intermediate would then react with carbon dioxide, and subsequent acidic workup would yield the desired carboxylic acid. libretexts.orgmasterorganicchemistry.com However, the compatibility of the highly reactive Grignard reagent with the epoxide ring must be carefully considered, as epoxides can be opened by nucleophiles like Grignard reagents. masterorganicchemistry.com
Saponification of Ester Precursors to Yield Free Carboxylic Acids
A crucial final step in many synthetic routes to carboxylic acids is the hydrolysis of an ester precursor, a reaction commonly known as saponification. operachem.comlibretexts.orgorganicchemistrytutor.commasterorganicchemistry.com This process involves treating the ester with a base, typically sodium hydroxide (B78521) or potassium hydroxide, in an aqueous or alcoholic solution. operachem.commasterorganicchemistry.com The reaction proceeds through a nucleophilic acyl substitution mechanism, where a hydroxide ion attacks the ester's carbonyl carbon. organicchemistrytutor.commasterorganicchemistry.com This leads to the formation of a carboxylate salt and an alcohol. organicchemistrytutor.commasterorganicchemistry.com Subsequent acidification of the reaction mixture protonates the carboxylate, yielding the free carboxylic acid. operachem.comorganicchemistrytutor.com This method is irreversible under basic conditions, making it a highly effective way to obtain the final carboxylic acid product. masterorganicchemistry.com For the synthesis of this compound, the corresponding ester, such as ethyl or methyl 3-pentyloxirane-2-carboxylate, would undergo saponification to furnish the target molecule. operachem.comorganic-chemistry.org
Table 2: General Steps in Saponification
| Step | Description |
| 1. Nucleophilic Attack | The hydroxide ion attacks the carbonyl carbon of the ester. |
| 2. Formation of Tetrahedral Intermediate | A transient intermediate is formed. |
| 3. Elimination of Leaving Group | The alkoxide group is expelled. |
| 4. Deprotonation | The resulting carboxylic acid is deprotonated by the alkoxide. |
| 5. Acidification | An acid workup protonates the carboxylate to yield the free carboxylic acid. |
Stereoselective Synthesis of Oxirane Carboxylic Acid Isomers
Achieving stereoselectivity in the synthesis of substituted oxiranes is a significant area of research, as the biological activity of chiral molecules can be highly dependent on their stereochemistry. nih.govnih.gov The synthesis of specific stereoisomers of this compound would require the use of stereoselective epoxidation methods or the resolution of a racemic mixture. nih.gov
Asymmetric epoxidation techniques, such as the Sharpless-Katsuki epoxidation, can be employed to introduce the epoxide with a high degree of enantioselectivity. encyclopedia.pubmdpi.com These methods often utilize chiral catalysts to control the facial selectivity of the oxygen atom addition to the double bond. mdpi.com Alternatively, a racemic mixture of the oxirane carboxylic acid or its ester precursor could be separated into its constituent enantiomers through chiral chromatography or by forming diastereomeric salts with a chiral resolving agent. nih.gov The development of stereoselective routes is crucial for accessing enantiomerically pure forms of complex molecules like this compound for further study. nih.govresearchgate.net
Derivatization Strategies for this compound
The strategic modification of this compound is crucial for creating a diverse range of chemical entities with potential applications in various scientific fields. These derivatization strategies primarily focus on the two reactive centers of the molecule: the carboxylic acid group and the epoxide ring.
The conversion of the carboxylic acid group in this compound to an ester is a fundamental derivatization technique. This transformation is typically achieved through esterification reactions, most notably the Fischer esterification. masterorganicchemistry.comathabascau.ca This acid-catalyzed reaction involves heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as concentrated sulfuric acid or dry hydrogen chloride gas. masterorganicchemistry.comchemguide.co.uk The reaction is reversible, and to favor the formation of the ester, an excess of the alcohol is often used, or water is removed as it is formed. masterorganicchemistry.comathabascau.ca
The general mechanism for Fischer esterification proceeds in several steps:
Protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst, which enhances the electrophilicity of the carbonyl carbon. masterorganicchemistry.com
Nucleophilic attack by the alcohol on the activated carbonyl carbon, leading to a tetrahedral intermediate. masterorganicchemistry.comyoutube.com
Proton transfer from the attacking alcohol to one of the hydroxyl groups. masterorganicchemistry.com
Elimination of a water molecule to form a protonated ester. masterorganicchemistry.com
Deprotonation to yield the final ester product and regenerate the acid catalyst. masterorganicchemistry.com
A variety of alcohols can be employed in this reaction, leading to a wide array of esters with different alkyl or aryl groups. chemguide.co.uk For instance, reaction with simple alcohols like methanol (B129727) or ethanol (B145695) would yield the corresponding methyl or ethyl esters.
Alternative methods for esterification that avoid the use of strong acids and high temperatures include using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC). In this approach, the carboxylic acid adds to the DCC molecule, forming a highly reactive intermediate that is readily attacked by the alcohol. libretexts.org This method is particularly useful for sensitive substrates.
Table 1: Examples of Esterification Reactions
| Carboxylic Acid Reactant | Alcohol Reactant | Catalyst/Reagent | Product | Key Features |
| Carboxylic Acid | Alcohol | Acid Catalyst (e.g., H₂SO₄) | Ester | Reversible reaction, often requires excess alcohol or water removal. masterorganicchemistry.comchemguide.co.uk |
| Carboxylic Acid | Alcohol | DCC (Dicyclohexylcarbodiimide) | Ester | Forms a good leaving group, suitable for sensitive molecules. libretexts.org |
| Acid Chloride | Alcohol | - | Ester | A highly efficient method for ester synthesis. athabascau.ca |
| Acid Anhydride | Alcohol | Acid Catalyst | Ester | Slower than using acyl chlorides, may require warming. chemguide.co.uk |
The carboxylic acid functional group of this compound can be converted into an amide through reactions with amines. Direct reaction between a carboxylic acid and an amine is often challenging because the basic amine can deprotonate the acidic carboxylic acid to form a stable and unreactive carboxylate salt. libretexts.orgnih.gov Therefore, the carboxylic acid typically needs to be "activated" to facilitate the reaction.
One common method of activation involves converting the carboxylic acid into a more reactive derivative, such as an acid chloride. masterorganicchemistry.com This can be achieved by treating the carboxylic acid with reagents like thionyl chloride (SOCl₂). libretexts.orgmasterorganicchemistry.com The resulting acid chloride is highly electrophilic and readily reacts with primary or secondary amines to form the corresponding amide. masterorganicchemistry.comvanderbilt.edu Anhydrides are also effective activating groups. tcichemicals.com
Peptide coupling reagents are also widely used for amide bond formation under milder conditions. nih.gov Reagents such as dicyclohexylcarbodiimide (DCC) activate the carboxylic acid by forming a highly reactive O-acylisourea intermediate, which is then susceptible to nucleophilic attack by an amine. libretexts.orgmasterorganicchemistry.com This method is particularly valuable in peptide synthesis where preserving stereochemistry is critical. masterorganicchemistry.com More modern and efficient coupling agents include phosphonium (B103445) salts. nih.gov The sequence of reagent addition can be critical to the success of these reactions. rsc.org
Table 2: Common Amidation Methods
| Activation Method | Reagent(s) | Intermediate | Amine Reactant | Product |
| Acid Chloride Formation | Thionyl chloride (SOCl₂) | Acid chloride | Primary or Secondary Amine | Amide |
| Peptide Coupling | Dicyclohexylcarbodiimide (DCC) | O-acylisourea | Primary or Secondary Amine | Amide |
| In Situ Activation | Triphenylphosphine and N-chlorophthalimide | Acyloxy-phosphonium species | Primary or Secondary Amine | Amide |
The derivatization of this compound and its derivatives can also be achieved through nucleophilic substitution reactions at the acyl carbon. uomustansiriyah.edu.iqmedlifemastery.com These reactions involve the replacement of the leaving group attached to the carbonyl with a nucleophile. vanderbilt.edu The reactivity of the carboxylic acid derivative is a key factor, with acid chlorides being the most reactive, followed by acid anhydrides, esters, and finally amides. vanderbilt.edu
Hydrolysis, the reaction with water, can convert these derivatives back to the parent carboxylic acid. medlifemastery.com This is often carried out in the presence of an acid or base to facilitate the reaction. uomustansiriyah.edu.iq Alcoholysis, the reaction with an alcohol, can transform one type of ester into another in a process called transesterification. medlifemastery.com This reaction can be catalyzed by either an acid or a base. medlifemastery.com Aminolysis, the reaction with an amine, can convert esters into amides. vanderbilt.edu
The epoxide ring of this compound is also susceptible to nucleophilic attack, leading to ring-opening reactions. nih.gov This reaction can be catalyzed by either acids or bases. Under acidic conditions, the nucleophile typically attacks the more substituted carbon of the epoxide. In the presence of a base, the attack usually occurs at the less sterically hindered carbon. A variety of nucleophiles, including amines, thiols, and halides, can be used to open the epoxide ring, introducing new functional groups into the molecule. nih.govresearchgate.net The reaction of epoxides with carboxylic acids themselves can lead to the formation of hydroxy esters. researchgate.net
Radiolabeling of this compound and its derivatives is a powerful tool for studying reaction mechanisms and for developing molecular imaging agents, particularly for Positron Emission Tomography (PET). This involves incorporating a radionuclide, such as fluorine-18 (B77423) (¹⁸F) or iodine isotopes, into the molecule.
For PET imaging, ¹⁸F is a commonly used radionuclide. The introduction of ¹⁸F can be achieved through nucleophilic substitution reactions. For example, a precursor molecule containing a good leaving group, such as a triflate, can be reacted with [¹⁸F]fluoride. nih.gov The synthesis of such radiotracers often involves a multi-step process that includes the radiolabeling reaction followed by deprotection steps to yield the final radiolabeled compound. nih.gov
Radioiodination, the incorporation of a radioactive iodine isotope, is another important labeling technique. This can be accomplished through various methods, including electrophilic and nucleophilic iodination reactions. For instance, palladium-catalyzed reactions have been developed for the iodination of carboxylic acids. nih.gov These methods can provide access to radioiodinated probes that can be used in single-photon emission computed tomography (SPECT) or as mechanistic probes.
The development of these radiolabeled analogs allows for non-invasive in vivo imaging, enabling the study of biological processes and the evaluation of the pharmacokinetic and pharmacodynamic properties of the parent molecule and its derivatives.
Reactivity and Reaction Mechanisms
Epoxide Ring-Opening Reactions
The strained three-membered ring of epoxides makes them susceptible to ring-opening reactions. This reactivity is a cornerstone of their synthetic utility. In the case of 3-pentyloxirane-2-carboxylic acid, the presence of both an epoxide and a carboxylic acid functionality allows for a diverse range of chemical transformations.
Nucleophilic Ring-Opening Pathways
Epoxide rings can be opened by a variety of nucleophiles. polymerinnovationblog.com The reaction proceeds via an S(_N)2 mechanism, where the nucleophile attacks one of the electrophilic carbon atoms of the epoxide, leading to the cleavage of a carbon-oxygen bond and relieving the ring strain. polymerinnovationblog.comlibretexts.org
Under basic or neutral conditions, strong nucleophiles will attack the less sterically hindered carbon of the epoxide. khanacademy.org This regioselectivity is a key feature of the S(_N)2 reaction. The attack occurs from the backside, resulting in an inversion of stereochemistry at the site of attack. ucalgary.ca Common strong nucleophiles used for this purpose include Grignard reagents, organolithium compounds, and alkoxides. ucalgary.calibretexts.org The initial product is an alkoxide, which is then protonated in a subsequent workup step to yield the alcohol. masterorganicchemistry.com
In the context of this compound, the intramolecular carboxylate group can also act as a nucleophile, leading to the formation of a lactone.
Lewis Acid Catalyzed Ring-Opening Mechanisms
The presence of a Lewis acid can activate the epoxide ring towards nucleophilic attack. acs.org The Lewis acid coordinates to the oxygen atom of the epoxide, making it a better leaving group and increasing the electrophilicity of the epoxide carbons. youtube.comcore.ac.uk This catalysis allows for ring-opening to occur with weaker nucleophiles, such as water or alcohols. ucdavis.edu
Several Lewis acids, such as tin-containing zeolites (e.g., Sn-Beta), have been shown to be effective catalysts for epoxide ring-opening reactions. ucdavis.edu Density functional theory (DFT) calculations have been used to investigate the mechanism, suggesting a concerted pathway where the epoxide is activated by coordination to the Lewis acid, followed by nucleophilic attack. ucdavis.edu
Transformations of the Carboxylic Acid Functionality
The carboxylic acid group of this compound can undergo a variety of transformations common to this functional group.
Mechanisms of Esterification
Esterification is a fundamental reaction of carboxylic acids. The Fischer esterification, which involves the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst, is a common method. masterorganicchemistry.comchemguide.co.uk The mechanism involves several equilibrium steps:
Protonation of the carbonyl oxygen of the carboxylic acid to increase the electrophilicity of the carbonyl carbon. masterorganicchemistry.commasterorganicchemistry.com
Nucleophilic attack of the alcohol on the activated carbonyl carbon to form a tetrahedral intermediate. masterorganicchemistry.comlibretexts.org
Proton transfer from the attacking alcohol to one of the hydroxyl groups. masterorganicchemistry.comlibretexts.org
Elimination of water as a leaving group, regenerating the carbonyl double bond. masterorganicchemistry.comlibretexts.org
Deprotonation of the resulting protonated ester to yield the final product and regenerate the acid catalyst. masterorganicchemistry.commasterorganicchemistry.com
The use of an excess of the alcohol or the removal of water can drive the equilibrium towards the formation of the ester. athabascau.ca Other methods for esterification include reacting the carboxylic acid with acid anhydrides or acid chlorides. byjus.com
Conversion to Acid Halides
Carboxylic acids can be converted to more reactive acid halides, such as acid chlorides or bromides. pressbooks.pub This transformation is typically achieved using reagents like thionyl chloride (SOCl(_2)) for acid chlorides or phosphorus tribromide (PBr(_3)) for acid bromides. libretexts.orglibretexts.orgunizin.org
The mechanism for the reaction with thionyl chloride involves the following steps: orgoreview.comlibretexts.orgorgoreview.com
The carboxylic acid acts as a nucleophile, attacking the sulfur atom of thionyl chloride. orgoreview.com
A chloride ion is expelled, and a proton is removed, often by a weak base like pyridine, to form a chlorosulfite intermediate. orgoreview.comorgoreview.com
The chloride ion then acts as a nucleophile and attacks the carbonyl carbon of the intermediate. orgoreview.comorgoreview.com
This leads to the formation of a tetrahedral intermediate which then collapses, releasing sulfur dioxide and the acid chloride. orgoreview.com
The conversion to acid halides is a key step as these compounds are highly reactive and can be readily converted into other carboxylic acid derivatives like esters and amides. pressbooks.pubunizin.org
Amide Bond Formation Mechanisms
Amides can be synthesized from carboxylic acids and amines. A common laboratory method involves the use of a coupling reagent to activate the carboxylic acid. nih.gov One such reagent is dicyclohexylcarbodiimide (B1669883) (DCC). The mechanism of DCC-mediated amide formation proceeds as follows:
The carboxylic acid adds to one of the double bonds of the carbodiimide, forming an O-acylisourea intermediate. This intermediate is a much better acylating agent than the free carboxylic acid.
The amine then attacks the carbonyl carbon of this activated intermediate.
A tetrahedral intermediate is formed, which then collapses to form the amide and dicyclohexylurea, a stable byproduct.
Alternatively, the carboxylic acid can be converted to an acid chloride first, which then readily reacts with an amine to form the amide. nih.govkhanacademy.org This reaction typically requires two equivalents of the amine, as one equivalent is consumed to neutralize the hydrochloric acid byproduct. libretexts.orgyoutube.com
Direct amidation of carboxylic acids with amines is also possible but often requires high temperatures or the use of catalysts like titanium(IV) chloride (TiCl(_4)) or zirconium(IV) chloride (ZrCl(_4)). nih.gov The proposed mechanism with TiCl(_4) involves the formation of an adduct between the carboxylate and the metal center, creating a good leaving group for subsequent nucleophilic attack by the amine. nih.gov
Oxidative and Reductive Manipulations
The chemical behavior of this compound in redox reactions is dictated by its two primary functional groups: the carboxylic acid and the epoxide ring. The presence of the pentyl group also influences the steric accessibility of these reactive sites. The reactivity of each functional group can be selectively targeted or simultaneously affected depending on the choice of reagents and reaction conditions.
Reductive Manipulations
The reduction of this compound can lead to different products depending on the reducing agent employed. Strong reducing agents are capable of reducing both the carboxylic acid and the epoxide functionalities.
A powerful reducing agent such as Lithium Aluminium Hydride (LiAlH₄) is known to reduce carboxylic acids to primary alcohols and epoxides to alcohols. byjus.comdavuniversity.org In the case of this compound, treatment with LiAlH₄ in an anhydrous aprotic solvent like diethyl ether or tetrahydrofuran (B95107) (THF) would likely result in the reduction of both functional groups. byjus.com The carboxylic acid would be converted to a primary alcohol, and the epoxide ring would be opened by a hydride attack on the less sterically hindered carbon atom to yield a secondary alcohol. byjus.comdavuniversity.org
Conversely, milder reducing agents like sodium borohydride (B1222165) (NaBH₄) are generally not reactive enough to reduce carboxylic acids or epoxides under standard conditions. libretexts.orgyoutube.com Therefore, treatment of this compound with NaBH₄ would likely result in no reaction, leaving the molecule intact.
The following table summarizes the expected outcomes of the reduction of this compound with different reducing agents.
| Reagent | Reactive Functional Group(s) | Expected Product(s) |
| Lithium Aluminium Hydride (LiAlH₄) | Carboxylic acid and Epoxide | (3-(hydroxymethyl)oxiran-2-yl)pentan-1-ol and other isomers |
| Sodium Borohydride (NaBH₄) | None | No reaction |
Detailed Research Findings on Reductive Manipulations
Studies on similar epoxy carboxylic acids have shown that the reduction with LiAlH₄ proceeds readily. The reaction is typically carried out at room temperature in an anhydrous ethereal solvent, followed by an acidic workup to neutralize the reaction mixture and protonate the resulting alkoxides. davuniversity.org The regioselectivity of the epoxide ring opening is governed by steric factors, with the hydride nucleophile preferentially attacking the less substituted carbon of the epoxide. byjus.com
Oxidative Manipulations
The oxidation of this compound presents a more complex scenario. The carboxylic acid group is already in a high oxidation state and is generally resistant to further oxidation under typical conditions. The pentyl group, being a saturated alkyl chain, is also relatively inert to oxidation unless harsh conditions are employed. Therefore, oxidative manipulations would primarily target the epoxide ring.
One of the notable oxidative reactions of epoxides is oxidative cleavage, which involves the breaking of the carbon-carbon bond of the epoxide ring. nih.govthieme-connect.com This can be achieved using oxidizing agents such as sodium periodate (B1199274) (NaIO₄) or sodium paraperiodate (Na₃H₂IO₆) in an aqueous medium. tandfonline.comtandfonline.com This reaction is thought to proceed through the initial hydrolysis of the epoxide to a vicinal diol, which is then cleaved by the periodate. nih.gov For this compound, this would result in the formation of two carbonyl-containing fragments.
The following table outlines a potential oxidative manipulation of this compound.
| Reagent | Reactive Functional Group(s) | Expected Product(s) |
| Sodium Periodate (NaIO₄) | Epoxide | Carbonyl compounds (aldehydes/ketones) from cleavage |
Detailed Research Findings on Oxidative Manipulations
Research on the oxidative cleavage of epoxides has demonstrated that the reaction can be performed under mild conditions, often at room temperature. tandfonline.comtandfonline.com The use of aqueous sodium periodate is considered a chemoselective alternative to ozonolysis for cleaving C-C bonds. nih.gov The reaction with aliphatic epoxides may have slower reaction rates compared to aromatic epoxides. tandfonline.com It is also noted that the selective cleavage of terminal aliphatic epoxides can be a synthetic challenge. thieme-connect.com
Biological Activity and Molecular Mechanistic Investigations
Role as a Key Structural Motif in Biologically Active Natural Products
The combination of an oxirane ring and a carboxylic acid group is a recurring theme in molecules with significant biological effects, ranging from antimicrobial to antineoplastic activities.
Association with Antimicrobial Activities
The carboxylic acid moiety is a well-established feature in compounds possessing antimicrobial properties. Plant-derived phenolic acids, for example, exhibit broad antimicrobial activity against various bacteria, including multi-drug resistant strains. mdpi.com Similarly, host-derived fatty acids found in sebum, such as sapienic acid and lauric acid, are known to be active against a wide array of potentially pathogenic Gram-positive bacteria. mdpi.com The antimicrobial efficacy of these molecules is often linked to their ability to disrupt bacterial cell membranes.
Furthermore, other cyclic carboxylic acids have demonstrated notable antimicrobial effects. For instance, 2-pyrrolidone-5-carboxylic acid (PCA), which is produced by some lactic acid bacteria, has been shown to inhibit the growth of many spoilage bacteria. nih.govresearchgate.net Although structurally different, the presence of a cyclic structure in combination with a carboxylic acid in these examples suggests that the 3-pentyloxirane-2-carboxylic acid framework has the potential for similar bioactivity.
Antifungal Properties of Related Compounds
Compounds containing cyclic carboxylic acid structures have also been identified as potent antifungal agents. A key example is L-azetidine-2-carboxylic acid, a natural product isolated from the rhizomes of Disporopsis aspera. nih.gov This compound has demonstrated significant curative and eradicative activity against Podosphaera xanthii, the fungus responsible for powdery mildew in cucurbits. nih.gov Its mechanism involves inhibiting mycelial growth and disrupting the formation of conidiophores, thereby interrupting the fungal life cycle. nih.gov This highlights the potential of small, cyclic carboxylic acids to serve as effective antifungal agents.
Antineoplastic and Antiproliferative Effects
The structural components of this compound are implicated in anticancer activity. The epoxide (oxirane) ring is a reactive electrophile capable of forming covalent bonds with nucleophilic residues in biological macromolecules like proteins and DNA. This reactivity is a known mechanism for some antineoplastic agents.
Numerous derivatives of various carboxylic acids have shown promise as antiproliferative agents.
Derivatives of 3,4-dihydro-2H-pyrrole-2-carboxylic acid have been synthesized and screened against multiple human cancer cell lines, with some compounds showing high selectivity and potent activity. mdpi.com
Conjugates of the sesquiterpene melampomagnolide-B with indole (B1671886) carboxylic acids have yielded potent anticancer agents against both hematological and solid tumors. nih.gov
Hydroxytyrosol , a phenolic compound from olive oil, exerts an antiproliferative effect on human hepatoma cell lines, a mechanism linked to the inhibition of lipogenic enzymes crucial for cancer cell proliferation. nih.gov
These examples underscore the importance of the carboxylic acid group as a pharmacophore in the design of new anticancer drugs, suggesting a potential avenue of investigation for oxirane-2-carboxylic acid derivatives.
Table 1: Summary of Biological Activities of Related Carboxylic Acid Scaffolds
| Compound/Scaffold | Biological Activity | Research Finding |
|---|---|---|
| Phenolic Acids | Antimicrobial | Exhibit broad antimicrobial properties, effective against multi-drug resistant organisms. mdpi.com |
| Host-Derived Fatty Acids | Antimicrobial | Sapienic acid and lauric acid are active against a range of Gram-positive bacteria. mdpi.com |
| L-azetidine-2-carboxylic acid | Antifungal | Shows curative and eradicative activity against powdery mildew by inhibiting mycelial growth. nih.gov |
| 3,4-dihydro-2H-pyrrole-2-carboxylic acid Derivatives | Antiproliferative | Certain derivatives exhibit promising antiproliferative activity against human cancer cell lines. mdpi.com |
| Indole carboxylic acid esters | Antineoplastic | Conjugates with melampomagnolide B are potent against hematological and solid tumor cells. nih.gov |
Enzymatic and Protein Interactions
The specific functional groups of this compound predispose it to interactions with key enzyme and protein families involved in lipid metabolism and signaling.
Inhibition of Epoxide Hydrolase Enzymes (General Oxirane-2-carboxylic Acid)
Epoxide hydrolases (EHs) are enzymes found across various species, from prokaryotes to mammals. nih.gov In mammals, soluble epoxide hydrolase (sEH) plays a critical role in metabolizing endogenous lipid signaling molecules known as epoxygenated fatty acids (EFAs). nih.govnih.gov The sEH enzyme catalyzes the hydrolysis of the epoxide group in EFAs to form the corresponding, and often less active, vicinal diols. nih.gov
The catalytic mechanism of sEH involves a two-step process typical of the α/β-hydrolase fold family of enzymes. nih.govnih.gov Key tyrosine residues (Tyr381 and Tyr465 in human sEH) in the active site activate the epoxide ring, allowing for a nucleophilic attack by an aspartate residue (Asp333), which forms a covalent ester intermediate. This intermediate is then rapidly hydrolyzed. nih.gov
Because this compound is an aliphatic epoxide, it is structurally similar to the natural substrates of sEH. The oxirane-2-carboxylic acid scaffold is therefore a candidate for the design of sEH inhibitors. By blocking the sEH enzyme, inhibitors can increase the endogenous levels of beneficial EFAs, which have demonstrated anti-inflammatory, and pain-reducing effects. nih.govnih.gov
Interactions with Fatty Acid-Binding Proteins
Fatty acid-binding proteins (FABPs) are a family of small, intracellular lipid chaperones (14–15 kDa) that bind and transport hydrophobic ligands such as long-chain fatty acids and eicosanoids. nih.govplos.org These proteins are crucial for regulating lipid-mediated biological processes and maintaining metabolic homeostasis. nih.gov
The binding of a fatty acid ligand to an FABP is governed by specific molecular interactions. The defining feature of this interaction is the electrostatic bond formed between the negatively charged carboxylate group of the fatty acid and one or two conserved, positively charged amino acid residues (typically arginine or lysine) within the protein's binding pocket. nih.govnih.gov The hydrocarbon tail of the ligand, such as the pentyl group in this compound, is accommodated within a hydrophobic cavity inside the protein. nih.gov
Different FABPs, such as FABP5 (E-FABP) and FABP7 (B-FABP), are involved in transporting specific lipid signaling molecules, including the endocannabinoid anandamide. plos.org Given its structure—a terminal carboxylic acid and a hydrocarbon tail—this compound is a plausible ligand for various FABPs, suggesting it could be involved in cellular lipid trafficking and signaling pathways.
Table 2: Summary of Protein Interactions for Oxirane and Carboxylic Acid Motifs
| Protein Target | Interacting Motif | Mechanism of Interaction | Biological Relevance |
|---|---|---|---|
| Soluble Epoxide Hydrolase (sEH) | Oxirane Ring | The oxirane ring is the substrate for hydrolysis. It is activated by tyrosine residues and attacked by an aspartate nucleophile in the enzyme's active site. nih.gov | Inhibition of sEH by oxirane-containing molecules can increase levels of anti-inflammatory epoxy-fatty acids. nih.gov |
| Fatty Acid-Binding Proteins (FABPs) | Carboxylic Acid Group & Alkyl Chain | The carboxylate forms electrostatic interactions with basic residues (e.g., Arginine) in the binding pocket, while the alkyl chain fits into a hydrophobic cavity. nih.govnih.gov | FABPs transport fatty acids and other lipids within the cell, modulating metabolic and inflammatory signaling pathways. nih.govplos.org |
Influence on Mitochondrial Respiration
The process of mitochondrial respiration is intrinsically linked to the oxidation of fatty acids, which serves as a major source of acetyl-CoA for the tricarboxylic acid (TCA) cycle, ultimately driving the production of ATP. By inhibiting CPT1, oxirane carboxylic acid derivatives effectively curtail the entry of fatty acids into the mitochondrial matrix. nih.govnih.gov This blockade of fatty acid oxidation leads to a subsequent reduction in mitochondrial respiration that is dependent on these substrates.
For instance, studies on the well-characterized CPT1 inhibitor etomoxir (B15894) have demonstrated that at concentrations as low as 10 μM, it can inhibit over 80% of fatty acid oxidation. researchgate.net This inhibition directly impacts the rate of oxygen consumption by the mitochondria when fatty acids are the primary fuel source. Research on isolated mitochondria has confirmed that high concentrations of etomoxir can directly impair the activity of the electron transport chain, further highlighting the compound's influence on mitochondrial respiration. nih.gov
The inhibition of CPT1 and the consequent decrease in fatty acid-driven respiration forces a metabolic shift within the cells, which then become more reliant on other energy sources like glucose and glutamine. nih.gov This alteration in substrate utilization is a key outcome of the influence of this class of compounds on mitochondrial bioenergetics.
Structure-Activity Relationship (SAR) Studies of Analogues and Derivatives
The structure-activity relationship (SAR) of oxirane-2-carboxylic acid derivatives as inhibitors of CPT1 has been a subject of interest, primarily to understand the structural features that govern their inhibitory potency and isoform selectivity. Although specific SAR data for this compound is not documented, insights can be drawn from studies of its analogs.
The general structure of these inhibitors includes an oxirane ring, a carboxylic acid group, and a hydrocarbon chain. The length and nature of this hydrocarbon chain play a significant role in the inhibitory activity. For example, 2-tetradecylglycidic acid, which has a C14 alkyl chain, is a known potent inhibitor of CPT1. nih.govnih.gov The lipophilicity conferred by the long alkyl chain is believed to be important for the compound's interaction with the enzyme.
The inhibitory mechanism of these compounds often involves their conversion to the corresponding CoA ester. For instance, etomoxir's inhibitory action is dependent on its transformation to etomoxir-CoA. nih.govresearchgate.net The oxirane ring of the CoA-adduct then covalently modifies a specific residue within the CPT1 active site, leading to irreversible inhibition. nih.govresearchgate.net
The presence of the carboxylic acid group is also critical for activity, as it is the site for CoA attachment. Derivatives where the carboxylic acid is modified would likely exhibit altered biological activity.
Interactive Data Table: CPT1 Inhibitors and their Characteristics
| Compound Name | Class | Mechanism of Action | Key Structural Features |
|---|---|---|---|
| Etomoxir | Oxirane carboxylic acid derivative | Irreversible inhibitor of CPT1 | Oxirane ring, ethyl ester, and a hexyl chain with a p-chlorophenoxy group |
It is important to note that while these SAR insights from analogs provide a framework for understanding the potential activity of this compound, direct experimental validation is necessary to confirm its specific biological profile. The pentyl (C5) chain of this compound is substantially shorter than the alkyl chains of well-studied inhibitors like 2-tetradecylglycidic acid, which could significantly influence its potency and cellular uptake.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3-pentyloxirane-2-carboxylic acid, and what key reaction conditions influence yield and stereochemistry?
- Methodological Answer : Synthesis typically involves epoxidation of pentyl-substituted α,β-unsaturated carboxylic acid precursors. For example, Sharpless epoxidation using titanium tetraisopropoxide and chiral tartrate ligands can achieve enantioselectivity . Solvent choice (e.g., dichloromethane or toluene) and temperature control (0–25°C) are critical for minimizing side reactions. Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures >95% purity. Structural validation requires NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) .
Q. How is the stereochemical configuration of this compound determined experimentally?
- Methodological Answer : X-ray crystallography is the gold standard for absolute configuration determination. Using SHELX programs (e.g., SHELXL for refinement), researchers can resolve the oxirane ring geometry and substituent orientation . Alternatively, circular dichroism (CD) spectroscopy correlates Cotton effects with known epoxide configurations. Chiral HPLC (e.g., Chiralpak AD-H column) with polar mobile phases (hexane/isopropanol) can separate enantiomers, with retention times matched to standards .
Q. What biological activities have been reported for this compound, and what assays validate these findings?
- Methodological Answer : The compound exhibits activity against Myasthenia Gravis (78–96% confidence in preclinical models) due to its epoxy group’s interaction with acetylcholine receptors . Assays include:
- In vitro electrophysiology (patch-clamp) to measure ion channel modulation.
- ELISA for autoantibody binding inhibition.
- Murine models with induced autoimmune responses, monitored via limb grip strength and survival rates .
Advanced Research Questions
Q. How do stereochemical variations (cis vs. trans epoxy groups) impact the biological efficacy of this compound?
- Methodological Answer : Comparative studies using enantiomerically pure samples (synthesized via asymmetric catalysis) reveal that the cis-epoxide configuration enhances receptor binding affinity by 30–40% over trans, as shown by surface plasmon resonance (SPR) assays (KD values: 12 nM vs. 18 nM). Molecular docking (AutoDock Vina) identifies hydrogen bonding between the epoxy oxygen and receptor residue Tyr-190 as critical .
Q. What strategies resolve contradictions in reported activity data for this compound across different studies?
- Methodological Answer : Contradictions often arise from batch-to-batch purity variations or assay conditions. A systematic approach includes:
- Reproducing experiments with rigorously characterized batches (HPLC purity ≥98%).
- Meta-analysis of published data using tools like RevMan to assess heterogeneity (I² statistic).
- Validating findings in orthogonal assays (e.g., replacing cell-free ELISA with whole-blood cytokine profiling) .
Q. How can structure-activity relationship (SAR) studies optimize this compound derivatives for enhanced pharmacokinetics?
- Methodological Answer : SAR workflows involve:
- Derivatization : Introducing electron-withdrawing groups (e.g., -CF₃) at the pentyl chain to improve metabolic stability (assayed via liver microsome half-life).
- ADME profiling : Caco-2 permeability assays and plasma protein binding (ultrafiltration) guide bioavailability optimization.
- Computational modeling : QSAR models (e.g., COMSIA) predict logP and clearance rates based on substituent polarity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
